Pyrazolo[1,5-a]pyrimidine-3-sulfonamide
Description
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core with a sulfonamide (-SO₂NH₂) group at the 3-position. This scaffold is a privileged structure in medicinal chemistry due to its versatility in binding to diverse biological targets, including kinases, enzymes, and receptors . The sulfonamide moiety enhances physicochemical properties such as solubility and hydrogen-bonding capacity, which are critical for optimizing pharmacokinetics and target engagement . Pyrazolo[1,5-a]pyrimidines, in general, exhibit broad pharmacological activities, including anticancer , antimicrobial , anti-inflammatory , and antiviral effects , making them a focal point in drug discovery.
Properties
CAS No. |
112582-68-0 |
|---|---|
Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H2,7,11,12) |
InChI Key |
XSRAGJVDEXDGDK-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1 |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1 |
Synonyms |
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Activity
Recent studies have shown that derivatives of Pyrazolo[1,5-a]pyrimidine exhibit significant antioxidant properties. For instance, a series of compounds were synthesized and evaluated for their ability to scavenge free radicals such as DPPH and ABTS. Among them, certain derivatives demonstrated potent antioxidant activity comparable to standard antioxidants like ascorbic acid. The most active compound showed a total antioxidant capacity (TAC) of 83.09 mg gallic acid/g and an iron-reducing power (IRP) of 47.93 µg/ml .
Anti-Diabetic Activity
The anti-diabetic potential of Pyrazolo[1,5-a]pyrimidine derivatives has been explored through inhibition assays against α-amylase. One study reported that specific compounds achieved a percent inhibition of 72.91%, indicating their potential as therapeutic agents for managing diabetes .
Anti-Alzheimer Activity
Inhibition of acetylcholinesterase (AChE) is crucial in treating Alzheimer’s disease. Some Pyrazolo[1,5-a]pyrimidine derivatives exhibited AChE inhibition rates of 62.80%, suggesting their usefulness in developing treatments for neurodegenerative disorders .
Antimicrobial Activity
The antimicrobial efficacy of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been documented against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with specific derivatives showing substantial inhibitory effects on microbial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of Pyrazolo[1,5-a]pyrimidine derivatives. Research indicates that modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance or diminish biological activities:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Substitution at N-7 | Increased antituberculosis activity | |
| Sulfonamide group | Enhanced anti-inflammatory properties | |
| Aromatic ring | Improved antimicrobial efficacy |
Antituberculosis Lead
Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a promising lead compound against tuberculosis through high-throughput screening methods. This compound showed significant efficacy in inhibiting Mycobacterium tuberculosis growth, highlighting its potential as a new therapeutic agent against this infectious disease .
Pain Management
Research into the analgesic properties of Pyrazolo[1,5-a]pyrimidine derivatives indicated their ability to block Ca v 2.2 calcium channels, which are involved in pain signaling pathways. These compounds demonstrated potential as analgesics in preclinical models of chronic pain, suggesting their application in pain management therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues Within the Pyrazolo[1,5-a]pyrimidine Family
The pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Findings:
- 3-Sulfonamide vs. 3-Aryl Groups: The sulfonamide group at position 3 improves aqueous solubility compared to hydrophobic aryl substituents, which often require formulation aids . However, aryl groups (e.g., phenyl) enhance binding affinity to kinases like Pim-1, achieving nanomolar potency .
- 5-Amino Substitution: Introducing a 5-amino group (e.g., compound 11b) significantly boosts Pim-1 inhibition (IC₅₀ = 1–10 nM) and cellular efficacy, as demonstrated by inhibition of BAD phosphorylation and colony formation in cancer models .
- Selectivity : Pyrazolo[1,5-a]pyrimidine-3-sulfonamide derivatives exhibit moderate selectivity for COX-2 over COX-1, whereas 3-aryl variants show high selectivity for CRF₁ receptors over related kinases .
Comparison with Other Heterocyclic Scaffolds
Key Findings:
- Pyrazolo[1,5-a]pyridines: Basic amine substituents (e.g., in PI3K inhibitors) enhance solubility (>1000× vs. non-amine variants) but sacrifice some potency compared to pyrazolo[1,5-a]pyrimidines .
- Pyrazolo[3,4-d]pyrimidines : While potent in antiproliferative assays, these compounds often suffer from poor solubility and off-target effects, limiting their therapeutic utility .
- Tetrazolo Analogues : Sulfonamide-containing tetrazolo[1,5-a]pyrimidines show moderate antimicrobial activity but lack the kinase inhibition potency of pyrazolo[1,5-a]pyrimidine derivatives .
Preparation Methods
Sulfonyl Chloride Coupling Under Basic Conditions
The most widely reported method involves reacting pyrazolo[1,5-a]pyrimidine amines with sulfonyl chlorides in the presence of a base. As detailed in US5021591A , pyridine serves a dual role as both solvent and catalyst, enabling efficient sulfonamide bond formation. Key parameters include:
-
Molar Ratios : Sulfonyl chloride-to-amine ratios of 1.0–1.1 and base-to-amine ratios of 1.1–5.0.
-
Concentration : 0.5–2.0 M solutions ensure homogeneous reactions at ambient to reflux temperatures.
-
Substituent Compatibility : The pyrazolopyrimidine core tolerates diverse groups (alkyl, halo, alkoxy, amino) at positions A, B, C, and D.
For example, treating 3-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine with 2,6-dichlorophenylsulfonyl chloride in pyridine yields the corresponding sulfonamide in >80% yield after 6–12 hours. Tertiary amines like triethylamine or 4-dimethylaminopyridine (DMAP) are viable alternatives, though pyridine remains preferred for its dual functionality.
Cyclocondensation Strategies for Core Formation
Enaminone-Mediated Annulation
PMC11678221 highlights a two-step approach: synthesizing the pyrazolopyrimidine core via enaminone intermediates, followed by sulfonylation.
-
Enaminone Synthesis : Methyl aryl ketones (e.g., acetophenone derivatives) condense with DMF-DMA in refluxing xylene to form enaminones 5a–j .
-
Cyclocondensation : 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (3a ) reacts with enaminones in glacial acetic acid, initiating a Michael addition-cyclization sequence (Scheme 1b).
| Intermediate | Reaction Conditions | Product Yield (%) |
|---|---|---|
| 5a (R = H) | AcOH, reflux, 8 h | 6a : 72 |
| 5b (R = Cl) | AcOH, reflux, 10 h | 6b : 68 |
This method constructs the pyrazolopyrimidine scaffold with embedded amino groups, which are subsequently sulfonylated.
Halogenation and Electrophilic Substitution
Post-Synthetic Halogenation
US5021591A describes halogenating pyrazolo[1,5-a]pyrimidine precursors at position D (initially H) using N-halosuccinimides (NXS). For instance:
-
Treating I (D = H) with N-chlorosuccinimide (NCS) in acetonitrile at 80°C introduces Cl at position D, enabling further cross-coupling or sulfonamide formation.
Derivatization of Preformed Pyrazolopyrimidine Cores
Carboxylate to Sulfonamide Conversion
WO2010007074A1 outlines a route starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
-
Acyl Chloride Formation : Reacting the carboxylic acid with thionyl chloride yields the acyl chloride.
-
Amidation : Treating with sulfonamide nucleophiles (e.g., 2-methylpiperazine derivatives) in THF/NaOH affords the target sulfonamide.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Substituent Effects on Reactivity
-
Electron-withdrawing groups (e.g., CN, CO2Et) at position D accelerate sulfonylation by increasing amine nucleophilicity.
-
Bulky aryl sulfonyl chlorides (e.g., 4-trifluoromethylphenyl) may require extended reaction times (24–48 h).
Analytical and Characterization Data
Spectroscopic Validation
Q & A
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine-3-sulfonamide derivatives?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation of 3- or 5-aminopyrazoles with electrophilic reagents (e.g., β-ketoesters, enaminones, or formyl ketones). For sulfonamide derivatives, post-synthetic functionalization is often employed:
Core Formation : React 3-aminopyrazole with sodium salts of formyl ketones in polar solvents (e.g., DMF) under reflux .
Sulfonamide Introduction : Use sulfonyl chlorides in the presence of a base (e.g., K₂CO₃) to functionalize the pyrazole nitrogen .
- Example : Hassan et al. (2017) synthesized pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives via microwave-assisted cyclization, achieving yields >80% .
Q. What in vitro assays are commonly used to evaluate the biological activity of these compounds?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) to determine MIC values against bacterial/fungal strains (e.g., S. aureus, E. coli) .
- Antitumor Activity : MTT or SRB assays using cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Kinase Inhibition : Fluorescence polarization assays to measure IC₅₀ against targets like c-Src or Pim-1 kinases .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Regioselectivity is controlled by:
Reagent Choice : Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to direct cyclization toward the 7-position .
Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitution at the 3-position .
Solvent-Free MWI : Microwave irradiation in acetic acid reduces side reactions, improving regioselectivity (e.g., 88–96% yields for 7-aryl derivatives) .
Q. What strategies enable post-synthetic functionalization for diverse pharmacological applications?
- Methodological Answer : Key strategies include:
Halogenation : Introduce Cl or Br at position 5 using NCS or NBS for further cross-coupling .
Nitration/Formylation : HNO₃/H₂SO₄ or Vilsmeier-Haack reactions to add electron-withdrawing groups (EWGs) for enhanced bioactivity .
Hybrid Systems : Couple with coumarin or benzofuran moieties via Sonogashira or Heck reactions to tune photophysical/antitumor properties .
- Example : Tigreros et al. (2020) synthesized coumarin-pyrazolo[1,5-a]pyrimidine hybrids with strong ICT absorption (λmax = 440 nm) .
Q. How can computational methods optimize pyrazolo[1,5-a]pyrimidine-based fluorophores?
- Methodological Answer :
- TD-DFT Calculations : Predict absorption/emission spectra by modeling HOMO→LUMO transitions (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Solvent Effects : Simulate polarity-dependent Stokes shifts (e.g., THF vs. water) to design environment-sensitive probes .
- Table : Experimental vs. Calculated Photophysical Data for Selected Derivatives :
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| 4a | 361 | 440 | 4,980 |
| 4f | 440 | 520 | 3,500 |
Data Contradiction and Optimization
Q. How should discrepancies in biological activity data across studies be interpreted?
- Methodological Answer : Discrepancies often arise from:
Structural Variations : Minor substituent changes (e.g., 3-carboxamide vs. 3-sulfonamide) alter target affinity .
Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains impact IC₅₀/MIC values .
Solubility Issues : Poor aqueous solubility may underreport in vitro activity; use DMSO controls (<1% v/v) .
- Case Study : Ahmed et al. (2009) reported IC₅₀ = 8.2 µM against HepG2, while Hassan et al. (2017) observed IC₅₀ = 12.5 µM due to differing electron-withdrawing groups .
Q. What experimental design considerations improve reproducibility in kinase inhibition studies?
- Methodological Answer :
- Enzyme Source : Use recombinant kinases (e.g., c-Src from E. coli) to minimize variability .
- Control Inhibitors : Include staurosporine or dasatinib as positive controls for IC₅₀ normalization .
- Data Triangulation : Validate hits with orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
